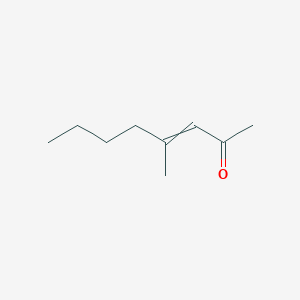
1,3,6,8-Nonatetraen-5-one, 1,9-bis(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Nonatetraen-5-one, 1,9-bis(dimethylamino)- is a chemical compound with a complex structure characterized by a nonatetraene backbone and two dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Nonatetraen-5-one, 1,9-bis(dimethylamino)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nonatetraene and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the presence of catalysts. Commonly used catalysts include palladium or platinum-based catalysts.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1,3,6,8-Nonatetraen-5-one, 1,9-bis(dimethylamino)- involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,8-Nonatetraen-5-one, 1,9-bis(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3,6,8-Nonatetraen-5-one, 1,9-bis(dimethylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,6,8-Nonatetraen-5-one, 1,9-bis(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,9-Diphenyl-1,3,6,8-nonatetraen-5-one: Similar structure but with phenyl groups instead of dimethylamino groups.
Dicinnamalacetone: Another related compound with a similar backbone.
Uniqueness
1,3,6,8-Nonatetraen-5-one, 1,9-bis(dimethylamino)- is unique due to the presence of dimethylamino groups, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
59543-47-4 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1,9-bis(dimethylamino)nona-1,3,6,8-tetraen-5-one |
InChI |
InChI=1S/C13H20N2O/c1-14(2)11-7-5-9-13(16)10-6-8-12-15(3)4/h5-12H,1-4H3 |
Clave InChI |
YQSZEDFRRCUOKE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC=CC(=O)C=CC=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



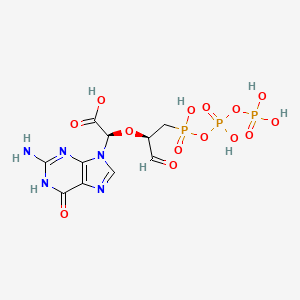
![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
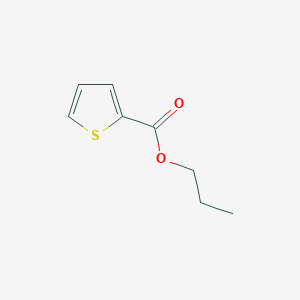
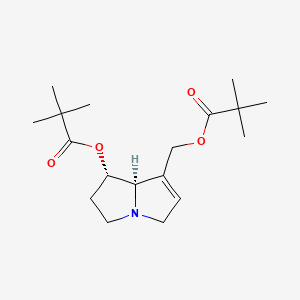

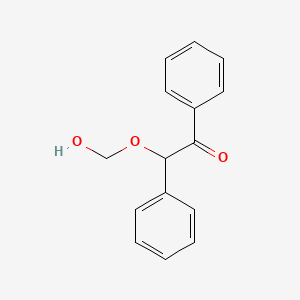

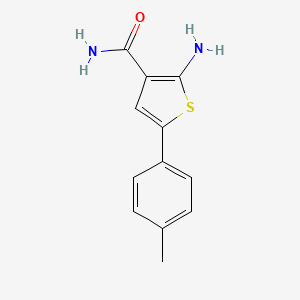

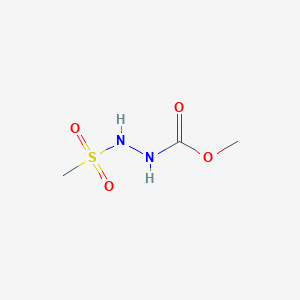
![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
